molecular formula C9H6N2O5S B1419902 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid CAS No. 886745-59-1

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid

Cat. No. B1419902
CAS RN: 886745-59-1
M. Wt: 254.22 g/mol
InChI Key: KFABCBLZDFFRFD-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is a chemical compound . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen . The thiazole ring is an important component in many biologically active molecules .


Molecular Structure Analysis

Thiazoles, including 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Pharmaceutical Research

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid: is a compound that can be utilized in pharmaceutical research due to its thiazole core, a moiety present in many biologically active compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . This compound could potentially be used to synthesize new drugs with improved efficacy and reduced side effects.

Medicine

In the medical field, thiazole derivatives have been explored for their therapeutic potential. For instance, thiazole-containing compounds have been studied for their cytotoxicity against cancer cell lines, indicating the possibility of developing new anticancer agents . The nitro group in 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid could be further researched for its role in pharmacological activities.

Agriculture

Thiazole derivatives have applications in agriculture as well. They have been used as parent materials for fungicides and biocides, which are crucial in protecting crops from diseases . The specific compound could be investigated for its effectiveness in agricultural settings, potentially leading to the development of new protective agents for plants.

Material Science

In material science, thiazole compounds have been used in the synthesis of dyes and chemical reaction accelerators . The unique structure of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid could be valuable in creating new materials with specific desired properties, such as enhanced stability or reactivity.

Environmental Science

The environmental applications of thiazole derivatives include their use in the synthesis of compounds with antioxidant properties . Research into 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid could explore its potential as an antioxidant, contributing to environmental protection efforts by mitigating oxidative stress.

Analytical Chemistry

In analytical chemistry, thiazole derivatives can serve as model analytes for the determination of electrochemically reducible organic substances . 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid could be used in electrochemical assays, aiding in the development of new analytical techniques.

Biochemistry

Finally, in biochemistry, thiazole compounds are part of the study of biochemical pathways and enzyme activities . The compound could be used to investigate its interaction with biological systems, potentially leading to discoveries that could impact our understanding of cellular processes.

Future Directions

Thiazoles, including 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid in medicine, as well as investigating its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.

properties

IUPAC Name

5-methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5S/c1-16-4-2-3-5-6(7(4)11(14)15)10-8(17-5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFABCBLZDFFRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=N2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670322
Record name 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886745-59-1
Record name 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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